molecular formula C15H12N2O2 B1434040 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one CAS No. 1803610-63-0

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one

Cat. No. B1434040
M. Wt: 252.27 g/mol
InChI Key: ZOLCVXBMYYTQRY-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one” is a complex organic molecule that contains a methoxy group (-OCH3) attached to a pyridine ring, which is further connected to a dihydroisoquinolinone structure. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic pyridine and isoquinoline rings, which contribute to its stability and reactivity. The methoxy group may influence the electron distribution and thus the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the methoxy group and the nitrogen atoms in the pyridine and isoquinoline rings. These could act as nucleophilic or electrophilic sites in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the nitrogen atoms could participate in hydrogen bonding, influencing its behavior in aqueous solutions .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on its specific physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemical substances .

properties

IUPAC Name

3-(4-methoxypyridin-3-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-6-7-16-9-12(14)13-8-10-4-2-3-5-11(10)15(18)17-13/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCVXBMYYTQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C2=CC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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